molecular formula C10H8ClNO B2695980 3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one CAS No. 1258640-51-5

3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2695980
CAS No.: 1258640-51-5
M. Wt: 193.63
InChI Key: YLUCNJSAEZTKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-2H-isoquinolin-1-one is an organic compound that belongs to the class of isoquinolinones. Isoquinolinones are heterocyclic compounds containing a benzene ring fused to a pyridine ring, with a ketone group at the 1-position. The chloromethyl group at the 3-position adds unique reactivity to this compound, making it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one typically involves the chloromethylation of isoquinolinone. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) to introduce the chloromethyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

3-(Chloromethyl)-2H-isoquinolin-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological targets. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of the isoquinolinone core.

    3-(Chloromethyl)pyridine: Contains a pyridine ring instead of the isoquinolinone structure.

Uniqueness

3-(Chloromethyl)-2H-isoquinolin-1-one is unique due to its isoquinolinone core, which provides distinct reactivity and biological activity compared to other chloromethylated compounds. Its ability to form various derivatives through substitution reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(chloromethyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-8-5-7-3-1-2-4-9(7)10(13)12-8/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUCNJSAEZTKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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